molecular formula C16H22O4 B8382597 diethyl 2-(2-phenylpropan-2-yl)malonate CAS No. 78775-63-0

diethyl 2-(2-phenylpropan-2-yl)malonate

Cat. No.: B8382597
CAS No.: 78775-63-0
M. Wt: 278.34 g/mol
InChI Key: SRIDQAOHTPULGP-UHFFFAOYSA-N
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Description

diethyl 2-(2-phenylpropan-2-yl)malonate is an organic compound with a complex structure that includes a phenyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2-phenylpropan-2-yl)malonate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(2-phenylpropan-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

diethyl 2-(2-phenylpropan-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2-(2-phenylpropan-2-yl)malonate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester that is often used in similar synthetic applications.

    Ethyl acetoacetate: Another ester with similar reactivity but different structural features.

    Methyl phenylacetate: Shares the phenyl group but has different ester moieties.

Uniqueness

diethyl 2-(2-phenylpropan-2-yl)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective .

Properties

CAS No.

78775-63-0

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-(2-phenylpropan-2-yl)propanedioate

InChI

InChI=1S/C16H22O4/c1-5-19-14(17)13(15(18)20-6-2)16(3,4)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3

InChI Key

SRIDQAOHTPULGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl (α, α-dimethylbenzyl)malonate was prepared by the congugate addition of phenyl magnesium bromide to diethyl isopropylidenemalonate as described by C. Holmberg [Liebigs Ann. Chem., 748 (1981)]. A solution of this diester (42.1 g, 0.15 mole) in ethanol (100 mL) was treated by dropwise addition with a solution of potassium hydroxide (8.48 g, 0.13 mole) in 100 mL of ethanol. After heating at 90° C. for 1 h and at 50° C. for 20 h, the reaction mixture was evaporated on the rotary evaporator to a residue. The residue was diluted with water and extracted with ether to remove unreacted starting material. The aqueous phase was cooled to 5° C., acidified to pH 3, with 6N HCl and extracted with methylene chloride. The organic layer was washed with brine solution and dried over magnesium sulfate. Evaporation of the solvent gave 27.3 g (84%) of liquid product. NMR (CDCl3): 1.05 (3H, t), 1.6 (6H, s), 3.78 (1H, s), 3.96 (2H, m), 7.2-7.4 (5H, m).
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Synthesis routes and methods II

Procedure details

Diethyl(α,α-dimethylbenzyl)malonate was prepared by the conjugate addition of phenyl magnesium bromide to diethyl isopropylidenemalonate as described by C. Holmberg [Liebigs Ann. Chem. 748 (1981)]. A solution of this diester (42.1 g, 0.15 mmol) in ethanol (100 ml) was treated by dropwise addition with a solution of potassium hydroxide (8.48 g, 0.13 mmol) in 100 ml of ethanol. After heating at 90° C. for 1 h and at 50° C. for 20 h, the reaction mixture was evaporated on the rotary evaporator to a residue. The residue was diluted with water and extracted with ether to remove unreacted starting material. The aqueous phase was cooled to 5° C., acidified to pH 3 with 6N HCl, and extracted with methylene chloride. The organic layer was washed with brine solution and dried over magnesium sulfate. Evaporation of the solvent gave 27.3 g (84%) of liquid product. 1H NMR (CDCl3): δ1.05 (t,3H), 1.6 (s,6H), 3.78 (s,1H), 3.96 (m,2H), 7.2-7.4 (m,5H).
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